molecular formula C17H20N2O4S B6571355 N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide CAS No. 946351-12-8

N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide

Cat. No.: B6571355
CAS No.: 946351-12-8
M. Wt: 348.4 g/mol
InChI Key: WWRPFUODNSISAN-UHFFFAOYSA-N
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Description

N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide is a synthetic compound notable for its diverse applications in various fields, including chemistry, biology, and medicine. The compound's unique molecular structure features a fusion of sulfonamide and quinoline derivatives, which contribute to its distinct properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide typically involves multi-step organic reactions starting from commercially available precursors. The key steps include:

  • Quinoline Derivative Formation: This involves the condensation of an appropriate aniline derivative with a carbonyl compound to form the tetrahydroquinoline core.

  • Sulfonylation: Introduction of the sulfonyl group is achieved by treating the intermediate with propane-1-sulfonyl chloride under basic conditions.

  • Amidation: The final step involves coupling the sulfonylated intermediate with furan-2-carboxylic acid under dehydrating conditions to yield the target compound.

Industrial Production Methods: Industrial synthesis of this compound follows similar routes but is optimized for scale, involving continuous flow reactions, high-efficiency catalysts, and stringent reaction controls to maximize yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidative transformations, primarily affecting the quinoline moiety.

  • Reduction: The compound is susceptible to reduction reactions that typically reduce the sulfonyl group or the quinoline ring system.

  • Substitution: Electrophilic and nucleophilic substitution reactions can be performed on both the quinoline and furan rings, allowing for functionalization and derivatization.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often in acidic or basic media.

  • Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can be employed.

  • Substitution: Various halogenating agents, nucleophiles, and bases/acids are utilized depending on the desired transformation.

Major Products:

  • Oxidation: Depending on the conditions, products can include quinoline N-oxides or sulfonic acid derivatives.

  • Reduction: Possible products include fully or partially reduced quinoline derivatives.

  • Substitution: Substituted quinoline and furan compounds with varied functional groups, enhancing the compound's applicability.

Scientific Research Applications

N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide has garnered significant interest in several research domains:

  • Chemistry: As a versatile intermediate in organic synthesis, it facilitates the development of novel compounds with potential therapeutic applications.

  • Biology: Its structure enables interactions with various biological targets, making it a candidate for studies in enzyme inhibition and receptor binding.

  • Medicine: Preliminary studies suggest potential use as an anti-inflammatory agent or in antimicrobial therapies, though clinical applications require further validation.

  • Industry: The compound's reactivity and stability are leveraged in the development of materials and pharmaceuticals, showcasing its broad utility.

Mechanism of Action

The compound exerts its effects through multiple pathways:

  • Molecular Targets: It interacts with specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or bind to receptor sites, altering cellular responses.

  • Pathways Involved: The compound may influence pathways related to inflammation, cell proliferation, or microbial viability, though detailed mechanisms are under investigation.

Comparison with Similar Compounds

  • N-[1-(Propane-1-sulfonyl)-quinolin-7-yl]furan-2-carboxamide

  • N-[1-(Ethane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide

  • N-[1-(Methane-1-sulfonyl)-quinolin-7-yl]furan-2-carboxamide

Properties

IUPAC Name

N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-2-11-24(21,22)19-9-3-5-13-7-8-14(12-15(13)19)18-17(20)16-6-4-10-23-16/h4,6-8,10,12H,2-3,5,9,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRPFUODNSISAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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